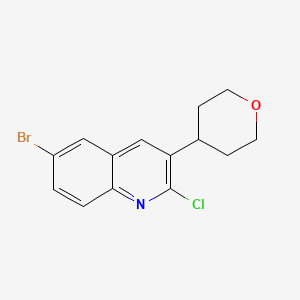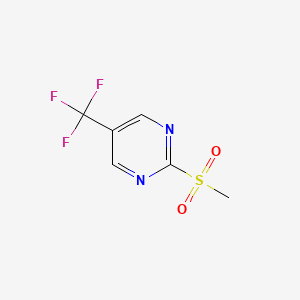
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine is a chemical compound that features a pyrrolidine ring, a phenoxy group, and a cyclobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidin-1-ylmethyl intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the pyrrolidin-1-ylmethyl intermediate reacts with a phenol derivative.
Cyclobutyl group incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery efforts.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and phenoxy group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)methylphenylmethanamine: Similar structure but lacks the cyclobutyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which is a common scaffold in medicinal chemistry.
Phenoxycyclobutyl derivatives: Compounds with a phenoxy group attached to a cyclobutyl ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these structural features, which can confer distinct properties and activities compared to its analogs.
属性
CAS 编号 |
917816-00-3 |
|---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC 名称 |
[3-[4-(pyrrolidin-1-ylmethyl)phenoxy]cyclobutyl]methanamine |
InChI |
InChI=1S/C16H24N2O/c17-11-14-9-16(10-14)19-15-5-3-13(4-6-15)12-18-7-1-2-8-18/h3-6,14,16H,1-2,7-12,17H2 |
InChI 键 |
BRIAXIWBBYSJST-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OC3CC(C3)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
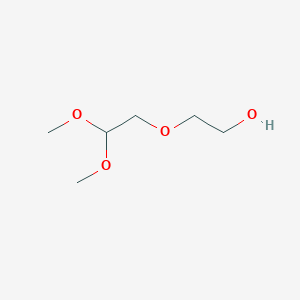
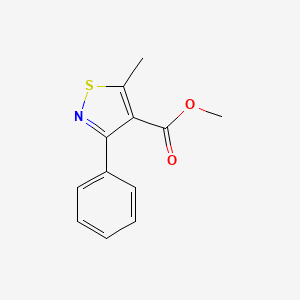
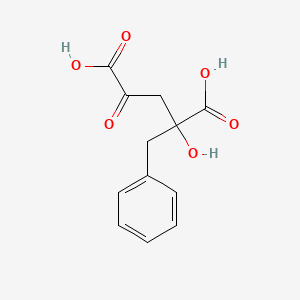
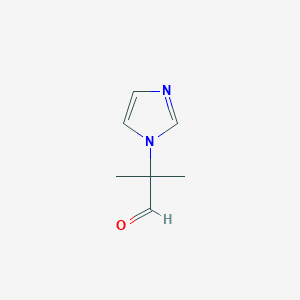
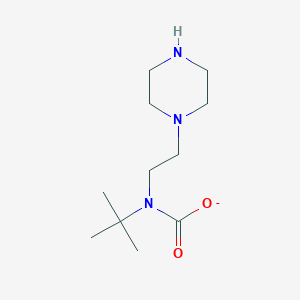
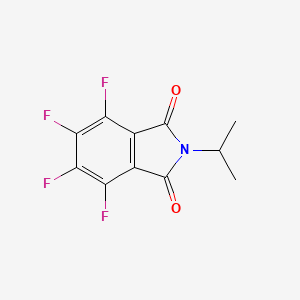

![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)
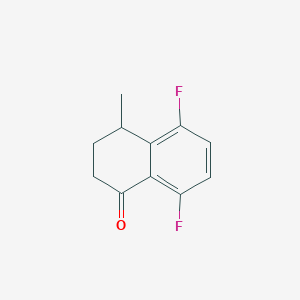
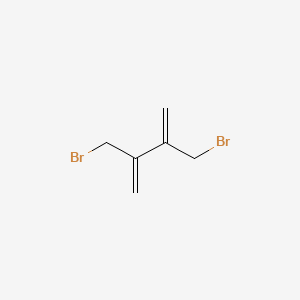
![N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B8637758.png)
![1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8637765.png)
